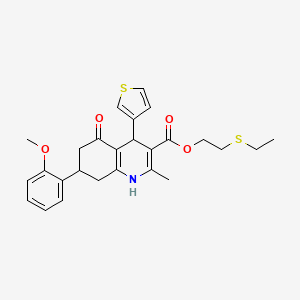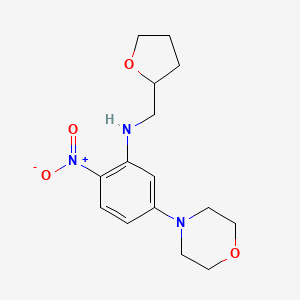![molecular formula C20H20ClNO2 B3984520 5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3984520.png)
5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one
Descripción general
Descripción
5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one, also known as Clomiphene, is a synthetic non-steroidal fertility drug that is widely used in the treatment of female infertility. Clomiphene is also used in research for its potential applications in various fields of medicine.
Mecanismo De Acción
5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one works by binding to estrogen receptors in the hypothalamus and pituitary gland, which results in an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the development of ovarian follicles and ovulation. This compound also has antiestrogenic effects, which can help to regulate the menstrual cycle and improve fertility in women with irregular periods.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in FSH and LH secretion, stimulation of ovarian follicle development, and induction of ovulation. This compound has also been shown to have antiestrogenic effects, which can help to regulate the menstrual cycle and improve fertility in women with irregular periods. Additionally, this compound has been shown to have potential anti-cancer effects, making it a potential treatment option for breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one in lab experiments is its ability to induce ovulation in female animals, which can be useful for studying reproductive physiology and fertility. This compound is also relatively easy to administer and has a relatively low toxicity profile. However, one of the limitations of this compound in lab experiments is that it can be difficult to control the timing of ovulation induction, which can make it challenging to study the effects of specific hormones and other factors on the reproductive system.
Direcciones Futuras
There are a number of potential future directions for research on 5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one. One area of interest is the potential use of this compound in the treatment of male infertility and hypogonadism. Another area of interest is the potential use of this compound in the treatment of breast cancer, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on the reproductive system.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one is widely used in scientific research for its potential applications in various fields of medicine. It has been extensively studied for its ability to induce ovulation in women with infertility issues. This compound has also been studied for its potential use in the treatment of male infertility, hypogonadism, and polycystic ovary syndrome. Additionally, this compound has been shown to have antiestrogenic effects, making it a potential treatment option for breast cancer.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-3-(2-ethoxyanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-2-24-20-9-4-3-8-19(20)22-17-11-15(12-18(23)13-17)14-6-5-7-16(21)10-14/h3-10,13,15,22H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZINGECUXKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



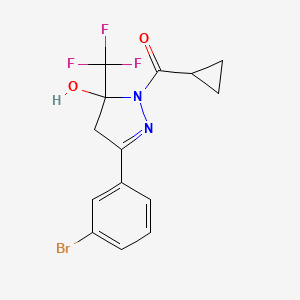
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3984447.png)
![N-cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984454.png)
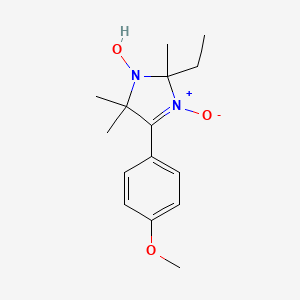
![5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3984471.png)
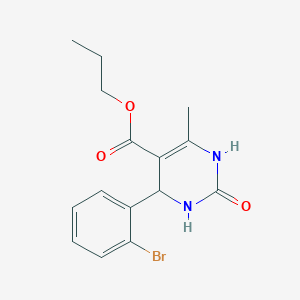
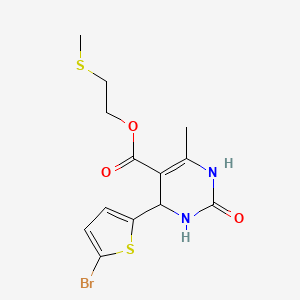
![(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(2-thienyl)-2,5-dihydro-1H-imidazol-2-yl]methanone](/img/structure/B3984488.png)
![cyclopentyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984489.png)

![N-[4-(benzyloxy)phenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B3984505.png)
![3-ethoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3984509.png)
